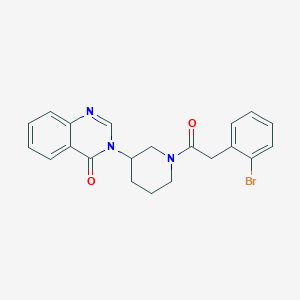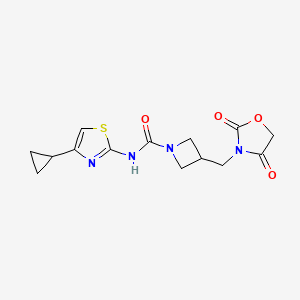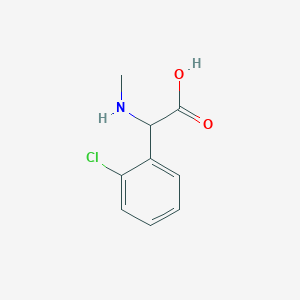
(2-Chlorophenyl)(methylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chlorophenyl)(methylamino)acetic acid” is a chemical compound with the molecular weight of 236.1 . It is also known as 2-(2-chlorophenyl)-2-(methylamino)acetic acid hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, a new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone has been proposed . In this process, 2-CPNCH was reduced to norketamine using zinc powder and formic acid. Through the Eschweiler-Clarke reaction, norketamine was reacted with formaldehyde and formic acid to synthesize ketamine .Molecular Structure Analysis
The molecular structure of “(2-Chlorophenyl)(methylamino)acetic acid” can be represented by the InChI code:1S/C9H10ClNO2.ClH/c1-11-8(9(12)13)6-4-2-3-5-7(6)10;/h2-5,8,11H,1H3,(H,12,13);1H . Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(methylamino)acetic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorophenols, which are structurally related to (2-Chlorophenyl)(methylamino)acetic acid, are widely studied for their environmental fate and toxicological effects. These compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D), are recognized for their widespread use in agriculture and potential toxic effects on non-target organisms. Research has focused on the degradation pathways, environmental persistence, and toxicological impacts of such chemicals. For example, studies have revealed that chlorophenols may cause oxidative stress, affect immune and endocrine systems, and induce apoptosis or cell proliferation in aquatic organisms, showcasing the diverse mechanisms of toxicity these compounds can exhibit in the environment (Ge et al., 2017).
Treatment and Remediation
The need for effective treatment and remediation strategies for wastewater contaminated with chlorophenols and related compounds has led to the exploration of advanced oxidation processes (AOPs) and microbial degradation. For instance, the pesticide industry's wastewater, often containing chlorophenols, poses challenges in treatment due to the toxic nature of these pollutants. Research has highlighted the efficacy of biological processes and granular activated carbon in removing these contaminants, potentially yielding high-quality effluent suitable for release or reuse (Goodwin et al., 2018).
Potential Pharmaceutical Applications
Although the request excludes drug use and side effects, it's worth noting that the structural features of (2-Chlorophenyl)(methylamino)acetic acid may lend it interesting properties for pharmaceutical development. Research into similar compounds has led to advancements in drug synthesis, such as the development of antithrombotic drugs like (S)-clopidogrel, highlighting the potential for compounds with similar structural features to be utilized in medical applications (Saeed et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-2-(methylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZFRGVOIXDTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-(methylamino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2513692.png)
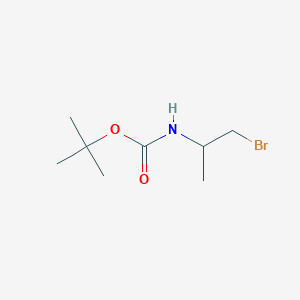
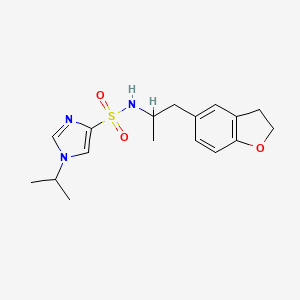
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate](/img/structure/B2513698.png)
![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2513701.png)
![2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2513702.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2513704.png)
![5-oxo-N-(2-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2513705.png)
![N-(Cyanomethyl)-2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2513706.png)
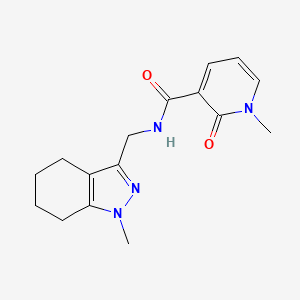
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloroacetate](/img/structure/B2513710.png)
